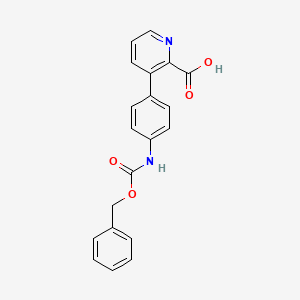![molecular formula C17H17ClN2O4S B6395533 2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid CAS No. 1261968-98-2](/img/structure/B6395533.png)
2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid is a complex organic compound that features a nicotinic acid core substituted with a chloro group and a piperidin-1-ylsulfonyl phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 2-chloronicotinic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Sulfonylation: The amine is reacted with a sulfonyl chloride derivative to introduce the piperidin-1-ylsulfonyl group.
Coupling: Finally, the sulfonylated intermediate is coupled with a phenyl derivative to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-1-ylsulfonyl group.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functionalities.
Substitution: The chloro group on the nicotinic acid core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Oxidized derivatives of the piperidin-1-ylsulfonyl group.
Reduction: Reduced forms of the nitro group or other reducible functionalities.
Substitution: Substituted nicotinic acid derivatives with various nucleophiles replacing the chloro group.
科学研究应用
2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid involves its interaction with specific molecular targets. The piperidin-1-ylsulfonyl group is known to interact with enzymes or receptors, potentially inhibiting their activity. The nicotinic acid core can also participate in binding interactions, contributing to the compound’s overall biological activity.
相似化合物的比较
- 2-Chloro-5-[4-(morpholin-1-ylsulfonyl)phenyl]nicotinic acid
- 2-Chloro-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]nicotinic acid
- 2-Chloro-5-[4-(piperazin-1-ylsulfonyl)phenyl]nicotinic acid
Comparison:
- Structural Differences: The primary difference lies in the substituent on the sulfonyl group (piperidin-1-yl vs. morpholin-1-yl, pyrrolidin-1-yl, or piperazin-1-yl).
- Biological Activity: These structural differences can lead to variations in biological activity, receptor binding affinity, and overall pharmacokinetic properties.
- Uniqueness: 2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid is unique due to the specific interactions of the piperidin-1-ylsulfonyl group with biological targets, which may confer distinct pharmacological properties compared to its analogs.
属性
IUPAC Name |
2-chloro-5-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c18-16-15(17(21)22)10-13(11-19-16)12-4-6-14(7-5-12)25(23,24)20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNOWXYPEKTXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(N=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688496 |
Source


|
| Record name | 2-Chloro-5-[4-(piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-98-2 |
Source


|
| Record name | 2-Chloro-5-[4-(piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
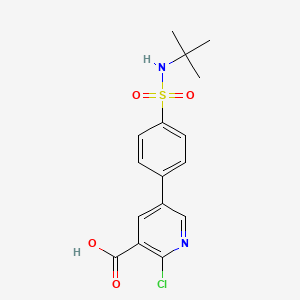
![6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid](/img/structure/B6395475.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]isonicotinic acid](/img/structure/B6395490.png)
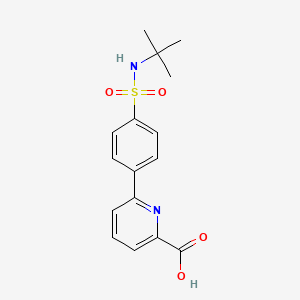
![4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid](/img/structure/B6395502.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid](/img/structure/B6395513.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid](/img/structure/B6395521.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid](/img/structure/B6395525.png)
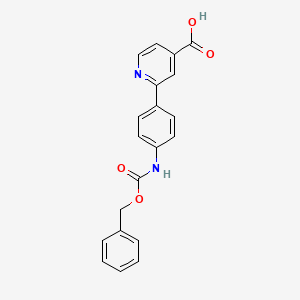

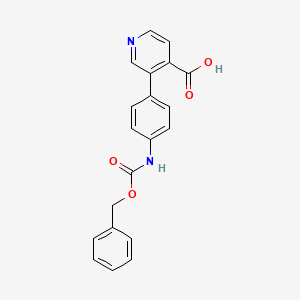
![6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid](/img/structure/B6395558.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid](/img/structure/B6395559.png)
